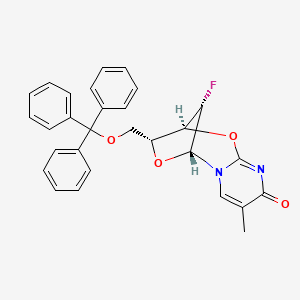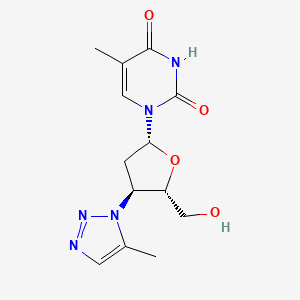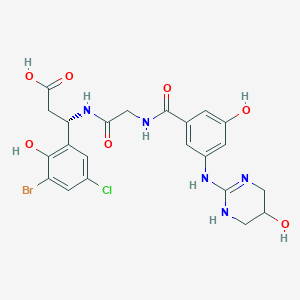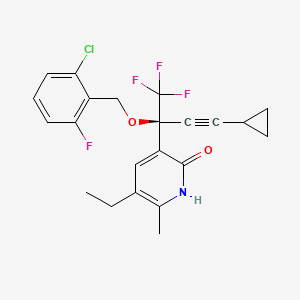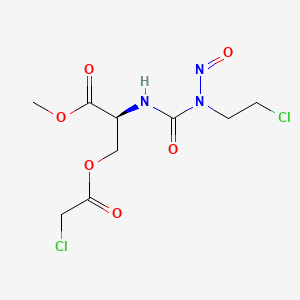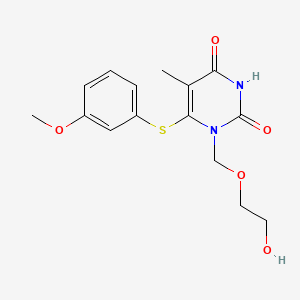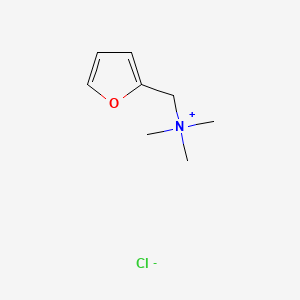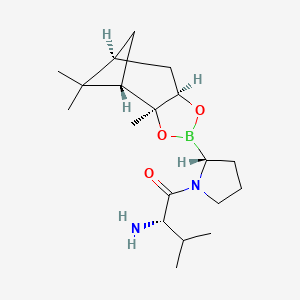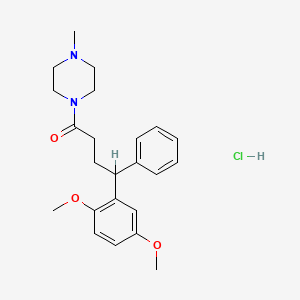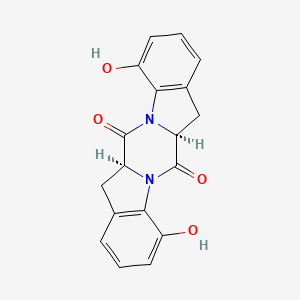
Bipolaramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bipolaramide is a novel dioxopiperazine compound isolated from cultures of Bipolaris sorokiniana.
Preparation Methods
Bipolaramide is synthesized from phenylalanine via cyclo-(L-phenylalanyl-L-phenylalanyl). The structure of this compound is based on 1H and 13C nuclear magnetic resonance data and X-ray crystallography . Incorporation studies with 14C-labelled precursors have established the biosynthetic pathway of this compound .
Chemical Reactions Analysis
Bipolaramide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bipolaramide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying dioxopiperazine structures and their reactivity. In biology, this compound is studied for its potential antimicrobial and antifungal properties. In medicine, it is being investigated for its potential therapeutic applications, including its role in inhibiting certain enzymes and pathways. In industry, this compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of bipolaramide involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to and inhibiting certain enzymes, leading to the disruption of key biological processes. The molecular targets and pathways involved in the action of this compound are still under investigation, but preliminary studies suggest its potential in modulating various biochemical pathways .
Comparison with Similar Compounds
Bipolaramide is unique compared to other dioxopiperazine compounds due to its specific structure and biosynthetic pathway. Similar compounds include other dioxopiperazines such as gliotoxin and chaetocin. this compound’s unique structure and biosynthetic origin from Bipolaris sorokiniana set it apart from these other compounds .
Properties
CAS No. |
82220-76-6 |
|---|---|
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(1S,11S)-5,15-dihydroxy-3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-4(9),5,7,14(19),15,17-hexaene-2,12-dione |
InChI |
InChI=1S/C18H14N2O4/c21-13-5-1-3-9-7-11-17(23)20-12(18(24)19(11)15(9)13)8-10-4-2-6-14(22)16(10)20/h1-6,11-12,21-22H,7-8H2/t11-,12-/m0/s1 |
InChI Key |
GTOVKZDHLOHHHT-RYUDHWBXSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N3[C@@H](CC4=C3C(=CC=C4)O)C(=O)N2C5=C1C=CC=C5O |
Canonical SMILES |
C1C2C(=O)N3C(CC4=C3C(=CC=C4)O)C(=O)N2C5=C1C=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


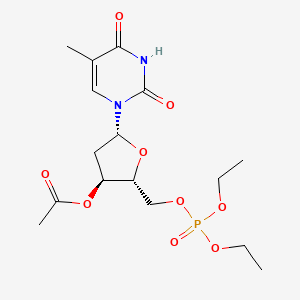

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
